Cas no 1804855-38-6 (2-(Fluoromethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde)

2-(Fluoromethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde is a versatile synthetic intermediate with distinct advantages in organic synthesis. It features a fluorinated pyridine core, enabling efficient cross-coupling reactions. The trifluoromethoxy substituent provides stability and selectivity, while the iodo group facilitates easy substitution reactions. This compound is suitable for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, offering researchers a powerful tool for constructing complex molecular frameworks.
2-(Fluoromethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde structure
1804855-38-6 structure
商品名:2-(Fluoromethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde
CAS番号:1804855-38-6
MF:C8H4F4INO2
メガワット:349.020948410034
CID:4839025

2-(Fluoromethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 2-(Fluoromethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde
    • インチ: 1S/C8H4F4INO2/c9-2-5-4(3-15)1-6(7(13)14-5)16-8(10,11)12/h1,3H,2H2
    • InChIKey: JWDJCEYRSIXPDQ-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(C=C(C=O)C(CF)=N1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 251
  • トポロジー分子極性表面積: 39.2
  • 疎水性パラメータ計算基準値(XlogP): 2.4

2-(Fluoromethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029087250-1g
2-(Fluoromethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde
1804855-38-6 97%
1g
$1,519.80 2022-04-01

2-(Fluoromethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde 関連文献

2-(Fluoromethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehydeに関する追加情報

Introduction to 2-(Fluoromethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde (CAS No. 1804855-38-6)

2-(Fluoromethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1804855-38-6, is a pyridine derivative featuring a unique structural configuration that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of multiple functional groups, including a fluoromethyl moiety, an iodo substituent, and a trifluoromethoxy group, endows this compound with distinct chemical properties that are highly conducive to further chemical modifications and functionalization.

The significance of this compound lies in its potential applications in the development of novel therapeutic agents. Pyridine derivatives are well-documented for their role in drug discovery, particularly in the synthesis of small-molecule inhibitors targeting various biological pathways. The structural features of 2-(Fluoromethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde make it an ideal candidate for further derivatization, enabling the creation of complex pharmacophores with enhanced binding affinity and selectivity.

In recent years, there has been a surge in research focused on the development of fluorinated compounds due to their improved metabolic stability, bioavailability, and binding interactions with biological targets. The fluoromethyl group in this compound contributes to these desirable properties by increasing lipophilicity and influencing electronic distributions, which can be critical for drug-receptor interactions. Similarly, the iodo substituent provides a handle for cross-coupling reactions, such as Suzuki or Stille couplings, which are widely employed in medicinal chemistry to construct complex molecular architectures.

The trifluoromethoxy group further enhances the versatility of this compound by introducing electron-withdrawing effects and potential hydrogen bonding capabilities. These features can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of derived compounds. For instance, trifluoromethoxy groups are often found in approved drugs due to their ability to modulate receptor binding and metabolic clearance.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of such specialized intermediates. Techniques such as flow chemistry and transition-metal-catalyzed reactions have been instrumental in streamlining the synthesis of complex pyridine derivatives like 2-(Fluoromethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde, making it more accessible for industrial applications. These innovations have not only improved yield and purity but also reduced costs associated with production.

The compound's utility extends beyond mere intermediates; it serves as a building block for exploring novel drug candidates. For example, researchers have leveraged its structural framework to develop inhibitors targeting enzymes involved in cancer metabolism. The pyridine core is particularly relevant in this context, as pyridine-based inhibitors have shown promise in preclinical studies for their ability to disrupt key signaling pathways dysregulated in oncogenic processes.

Moreover, the incorporation of fluorine atoms into drug candidates has been linked to improved pharmacological profiles. Fluorinated molecules often exhibit greater resistance to metabolic degradation, leading to prolonged half-lives and enhanced therapeutic efficacy. The presence of multiple fluorinated groups in 2-(Fluoromethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde aligns with this trend, suggesting its potential as a precursor for next-generation therapeutics.

In academic research circles, this compound has been employed in studies aimed at elucidating structure-activity relationships (SARs) for pyridine-based scaffolds. By systematically modifying its functional groups, scientists have gained insights into how specific structural features influence biological activity. Such knowledge is crucial for rational drug design and optimizing lead compounds for clinical development.

The demand for high-quality intermediates like 2-(Fluoromethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde continues to grow as pharmaceutical companies seek innovative solutions to address unmet medical needs. Its multifaceted utility makes it a cornerstone in synthetic chemistry libraries used by both academic institutions and industrial research teams.

Looking ahead, the continued exploration of fluorinated pyridines holds promise for discovering breakthrough treatments across various therapeutic areas. As synthetic methodologies evolve and our understanding of fluorinated chemistry deepens, compounds like this will remain at the forefront of pharmaceutical innovation.

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